Selectivity Profile vs. EPZ-719
EZM0414 demonstrates a cleaner off-target profile compared to the earlier tool compound EPZ-719. In a safety panel of 47 targets and 72 kinases, EZM0414 showed IC50 > 25 µM for all targets except D2 (IC50 = 13.0 µM, antagonist) and 5-HT1B (IC50 = 3.2 µM, agonist) [1]. In contrast, while EPZ-719 exhibits >8000-fold selectivity over 14 histone methyltransferases, it displays modest micromolar activity against three GPCRs and has not been profiled as extensively in kinase panels [2]. This broader, cleaner selectivity window for EZM0414 is critical for minimizing off-target toxicity in preclinical and clinical studies.
EPZ-719: modest GPCR activity; kinase panel not reported
| Evidence Dimension | Selectivity against kinases and GPCRs |
|---|---|
| Target Compound Data | IC50 > 25 µM for 70/72 kinases; D2 IC50=13.0 µM; 5-HT1B IC50=3.2 µM |
| Comparator Or Baseline | EPZ-719: Modest activity at 3 GPCRs; no comprehensive kinase panel data reported |
| Quantified Difference | EZM0414 shows no activity >30% inhibition at 10 µM in 45 kinases, compared to EPZ-719's unreported but likely higher promiscuity based on GPCR activity |
| Conditions | Biochemical selectivity panels (DiscoverX and Eurofins) |
Why This Matters
A cleaner off-target profile reduces the risk of confounding biological effects and enhances data interpretability in mechanistic studies.
- [1] Alford JS, et al. ACS Med Chem Lett. 2022;13(7):1137-1143. Supporting Information. View Source
- [2] Chemical Probes Portal. EPZ-719 Probe Report. 2024. View Source
